(5S)-1'-[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo[1,5-b][2]benzazepine-3,4'-piperidine]-1-one
Overview
Description
ER819762 is a novel antagonist of the prostaglandin E2 EP4 receptor which inhibits Th1 differentiation and Th17 expansion.
Scientific Research Applications
Molecular Stabilities and Mechanism of Action
- A study explored the tautomeric properties, conformations, and anti-cancer properties of a range of compounds, including benzimidazole derivatives, which are structurally related to the compound . These studies provide insights into the stability of such compounds and their potential mechanism of action in cancer treatment (Karayel, 2021).
Synthesis and Potential as Central Nervous System Agents
- Research on the synthesis of spiro compounds, including those structurally related to the compound , indicates their potential as central nervous system agents. This research contributes to understanding how such compounds might be synthesized and used in neurological applications (Martin et al., 1981).
Synthesis for Drug Discovery
- Another study focused on the synthesis of novel scaffolds for drug discovery, including spiro[1,5-benzoxazepine-2,4'-piperidine] derivatives. These compounds are structurally similar to the one , and their synthesis could be relevant for creating new drugs (Willand et al., 2004).
Antimicrobial and Anti-Proliferative Activities
- Compounds structurally similar to the compound have been studied for their antimicrobial and anti-proliferative activities, indicating potential applications in treating infections and cancer (Al-Wahaibi et al., 2021).
Reactivity and Transformation Studies
- Research into the reactivity of related compounds, such as triazaoxatricyclodecadiene derivatives, contributes to understanding how the compound might behave under various chemical conditions. This knowledge is crucial for its potential application in scientific research (Gelli et al., 1994).
Synthesis for Aspartyl Protease Inhibitors
- The synthesis of spiro-benzoxazepine analogues, similar to the compound , was investigated for their role as aspartyl protease inhibitors. This research could inform the use of the compound in the development of treatments for diseases like HIV (Laras et al., 2006).
properties
IUPAC Name |
(5S)-1'-[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo[1,5-b][2]benzazepine-3,4'-piperidine]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N3O3/c1-7-33-29(34)32-19-24-16-25(35-5)17-26(36-6)28(24)22(4)15-27(32)30(33)8-10-31(11-9-30)18-23-13-20(2)12-21(3)14-23/h12-17,22H,7-11,18-19H2,1-6H3/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKFBAJRCGOKJJ-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)N2CC3=C(C(C=C2C14CCN(CC4)CC5=CC(=CC(=C5)C)C)C)C(=CC(=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)N2CC3=C([C@H](C=C2C14CCN(CC4)CC5=CC(=CC(=C5)C)C)C)C(=CC(=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5S)-1'-[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo[1,5-b][2]benzazepine-3,4'-piperidine]-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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